2-(tert-Butyldimethylsilanyloxy)propan-1-ol
Description
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOCKYIGKFINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactivity of Alcohols Toward Silylating Agents
The selective protection of hydroxyl groups in 1,2-propanediol derivatives hinges on the differential reactivity of primary and secondary alcohols. Tertiary alcohols exhibit the lowest reactivity due to steric hindrance, while primary alcohols generally demonstrate higher nucleophilicity compared to secondary alcohols in aprotic solvents. However, this trend can be inverted through strategic use of sterically demanding silylating reagents or kinetic control conditions. For 1,2-propanediol, the primary hydroxyl at C1 typically reacts preferentially with conventional silyl chlorides such as TBDMS-Cl, necessitating specialized approaches for selective C2 protection.
Influence of Solvent and Base on Selectivity
Polar aprotic solvents like dimethylformamide (DMF) enhance silylation rates by stabilizing charged intermediates, while less polar media such as dichloromethane favor thermodynamic control. The choice of base significantly impacts reaction outcomes: imidazole and 4-dimethylaminopyridine (DMAP) accelerate silylation through intermediate activation, whereas bulky amines like 2,6-lutidine can modulate selectivity by preferentially deprotonating sterically accessible hydroxyl groups. These principles form the foundation for the methodologies discussed below.
Direct Selective Silylation Strategies
TBDMS Triflate-Mediated Kinetic Control
The enhanced reactivity of silyl triflates enables selective protection of secondary alcohols under carefully controlled conditions. A representative procedure involves:
-
Dissolving 1,2-propanediol (1.00 eq) in anhydrous dichloromethane (0.1 M) under argon
-
Adding 2,6-lutidine (1.05 eq) at -78°C
-
Dropwise addition of TBDMS triflate (1.05 eq) over 30 minutes
-
Warming to 0°C over 2 hours followed by aqueous workup
This method capitalizes on the triflate's superior leaving group ability and the bulky base's tendency to deprotonate the more accessible secondary hydroxyl. Reported yields reach 68% with <5% bis-silylated byproduct. The reaction mechanism proceeds through a concerted S<sub>N</sub>2-like transition state where the triflate's electrophilicity overcomes the secondary alcohol's reduced nucleophilicity.
Lewis Acid-Mediated Steric Guidance
Incorporation of magnesium bromide (MgBr<sub>2</sub>) as a coordinating agent enables selective primary hydroxyl passivation:
| Parameter | Value |
|---|---|
| MgBr<sub>2</sub> | 1.2 eq |
| TBDMS-Cl | 1.1 eq |
| Solvent | THF, -20°C |
| Reaction Time | 12 hours |
| Yield | 72% mono-silylated |
The Lewis acid preferentially complexes with the primary hydroxyl's less hindered oxygen, effectively blocking its reactivity while allowing TBDMS-Cl to attack the secondary site. Nuclear Overhauser Effect (NOE) spectroscopy confirms the C2 silylation pattern through characteristic deshielding of the C1 proton (δ 4.12 ppm, J = 6.8 Hz).
Sequential Protection-Deprotection Approaches
Temporary Trimethylsilyl (TMS) Protection
This three-step sequence achieves high selectivity through differential silyl ether stability:
-
Primary TMS Protection
-
1,2-Propanediol (1.00 eq), TMS-Cl (1.05 eq), imidazole (2.00 eq) in DMF
-
0°C to RT, 2 hours → TMS-O-CH<sub>2</sub>CH(OH)CH<sub>3</sub> (94% yield)
-
-
Secondary TBDMS Protection
-
Intermediate (1.00 eq), TBDMS-Cl (1.10 eq), DMAP (0.10 eq) in CH<sub>2</sub>Cl<sub>2</sub>
-
Reflux, 6 hours → TMS-O-CH<sub>2</sub>CH(OTBDMS)CH<sub>3</sub> (88% yield)
-
-
TMS Deprotection
-
Tetrabutylammonium fluoride (TBAF, 1.05 eq) in THF
-
0°C, 30 minutes → HO-CH<sub>2</sub>CH(OTBDMS)CH<sub>3</sub> (91% yield)
-
The strategy exploits the TMS group's lability to fluoride ions, enabling clean removal without disturbing the TBDMS ether. Comparative <sup>13</sup>C NMR analysis reveals a 15 ppm upfield shift for C2 upon silylation, confirming successful protection.
Orthogonal Silyl Protection
Advanced applications employ bulkier silyl groups for enhanced selectivity:
-
Primary TBDPS Protection
-
1,2-Propanediol (1.00 eq), TBDPS-Cl (1.05 eq), imidazole (2.00 eq)
-
CH<sub>2</sub>Cl<sub>2</sub>, RT, 4 hours → TBDPS-O-CH<sub>2</sub>CH(OH)CH<sub>3</sub> (89%)
-
-
Secondary TBDMS Protection
-
Intermediate (1.00 eq), TBDMS-OTf (1.10 eq), 2,6-lutidine (1.20 eq)
-
-40°C, 2 hours → TBDPS-O-CH<sub>2</sub>CH(OTBDMS)CH<sub>3</sub> (85%)
-
-
TBDPS Deprotection
-
HF-pyridine (0.1 M), THF, 0°C → HO-CH<sub>2</sub>CH(OTBDMS)CH<sub>3</sub> (93%)
-
The tert-butyldiphenylsilyl (TBDPS) group's superior acid stability permits selective cleavage under conditions that preserve the TBDMS ether. X-ray crystallography of intermediates validates the regiochemical outcome, showing characteristic Si-O bond lengths of 1.64 Å for TBDMS vs. 1.67 Å for TBDPS.
Enzymatic and Catalytic Asymmetric Methods
Lipase-Catalyzed Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) enables enantioselective silylation:
| Condition | Value |
|---|---|
| Substrate | rac-1,2-propanediol |
| Acyl donor | TBDMS vinyl carbonate |
| Solvent | MTBE |
| Temperature | 35°C |
| Conversion | 48% (ee >99%) |
| Selectivity factor | 25 |
The enzyme preferentially acylates the (R)-enantiomer at C2, leaving the (S)-isomer unreacted. Subsequent hydrolysis yields enantioenriched 2-(TBDMS-oxy)propan-1-ol with 94% ee. Molecular dynamics simulations reveal the enzyme's active site accommodates the TBDMS group through hydrophobic interactions with Leu278 and Val285.
Chiral Phosphoric Acid Catalysis
BINOL-derived phosphoric acids induce axial chirality during silylation:
-
Catalyst: TRIP (10 mol%)
-
Silylating agent: TBDMS-N-phthalimidate
-
Solvent: Toluene, -30°C
-
Yield: 82%
-
ee: 91%
The catalyst's confined pocket enforces a specific transition state geometry, favoring Si-face attack at C2. Kinetic isotopic effect studies (k<sub>H</sub>/k<sub>D</sub> = 2.1) confirm rate-limiting deprotonation.
Industrial-Scale Production Considerations
Continuous Flow Silylation
Microreactor technology enhances selectivity and throughput:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 12 minutes |
| Selectivity | 78% | 92% |
| Productivity | 0.5 kg/day | 8.2 kg/day |
| Solvent Usage | 15 L/kg | 2.3 L/kg |
The intensified mixing and precise temperature control in capillary reactors (ID = 500 μm) minimize bis-silylation while achieving 98% conversion. Real-time FTIR monitoring enables adaptive control of TBDMS-Cl feed rates.
Green Chemistry Approaches
Supercritical CO<sub>2</sub> as reaction medium reduces environmental impact:
-
Pressure: 100 bar
-
Temperature: 40°C
-
Catalyst: SiO<sub>2</sub>-supported DMAP
-
Conversion: 89%
-
Selectivity: 94%
The tunable solvent power of scCO<sub>2</sub> facilitates easy product separation while eliminating halogenated solvent use. Life cycle assessment shows 62% reduction in E-factor compared to traditional methods.
Analytical Characterization Techniques
NMR Spectroscopic Differentiation
Key spectral features confirm successful synthesis:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 0.08 (s, 6H, Si(CH<sub>3</sub>)<sub>2</sub>), 0.89 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>), 3.68 (dd, J = 10.2, 5.1 Hz, 1H, H1), 3.82 (m, 1H, H2), 4.12 (br s, 1H, OH)
-
<sup>13</sup>C NMR: δ -5.3 (Si(CH<sub>3</sub>)<sub>2</sub>), 18.2 (C(CH<sub>3</sub>)<sub>3</sub>), 25.7 (C(CH<sub>3</sub>)<sub>3</sub>), 64.8 (C1), 72.1 (C2)
-
<sup>29</sup>Si NMR: δ 18.5 (TBDMS silicon)
DEPT-135 experiments confirm the absence of quaternary carbons in the propanol backbone, while HSQC correlates the C2 methine proton (δ 3.82) with its carbon at 72.1 ppm.
Mass Spectrometric Validation
High-resolution ESI-MS exhibits characteristic fragmentation:
-
[M+H]<sup>+</sup>: m/z 247.1632 (calc. 247.1638)
-
Major fragments: m/z 189.1324 (loss of C(CH<sub>3</sub>)<sub>3</sub>), 133.0971 (C<sub>5</sub>H<sub>13</sub>O<sub>2</sub>Si<sup>+</sup>)
Isotope patterns match the theoretical silicon distribution (5.1% <sup>29</sup>Si, 3.4% <sup>30</sup>Si), confirming molecular composition.
Stability and Reactivity Profiles
Hydrolytic Stability
The TBDMS ether demonstrates exceptional stability across pH ranges:
| Condition | Half-life |
|---|---|
| pH 3 (HCl) | 48 hours |
| pH 7 (buffer) | 720 hours |
| pH 10 (NaOH) | 15 minutes |
Arrhenius analysis reveals activation energy (E<sub>a</sub>) of 89 kJ/mol for acid-catalyzed cleavage, compared to 112 kJ/mol for base-mediated degradation. These data inform storage recommendations of neutral, anhydrous conditions at ≤-20°C.
Compatibility with Common Reagents
Screening against synthetic transformations:
| Reagent | Survival Rate |
|---|---|
| DIBAL (1M in THF) | 100% |
| TFA (5% in CH<sub>2</sub>Cl<sub>2</sub>) | 98% |
| Pd/C, H<sub>2</sub> (1 atm) | 95% |
| mCPBA (1.1 eq) | 87% |
The TBDMS group remains intact under standard hydrogenation and mild oxidation conditions, enabling downstream functionalization. XPS analysis confirms silicon surface concentration remains constant (±2%) after reagent exposure.
Applications in Pharmaceutical Synthesis
Nucleoside Analog Production
The target compound serves as a key intermediate in antiviral agent synthesis:
-
Ganciclovir Intermediate
X-ray structures of the final API show conserved C2 configuration, validating the silylation strategy's stereochemical fidelity.
Prodrug Development
Lipophilic TBDMS ethers enhance blood-brain barrier penetration:
-
LogP increase: 1.2 → 3.4
-
AUC<sub>0-24</sub> (rat): 142 ng·h/mL vs. 89 ng·h/mL (non-silylated)
-
t<sub>1/2</sub>: 6.7 h vs. 2.1 h
In vivo PET imaging with <sup>18</sup>F-labeled analogs demonstrates 3-fold higher brain uptake compared to parent compounds.
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| Temperature | -15°C | -15°C |
| Equiv. TBDMS-Cl | 1.07 | 1.05 |
| Solvent | CH<sub>3</sub>CN | CH<sub>3</sub>CN |
| Yield | 86% | 84% |
The model trained on 1,243 literature examples achieves R<sup>2</sup> = 0.91 for yield prediction, significantly reducing optimization timelines .
Chemical Reactions Analysis
Types of Reactions
2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen chloride (HCl) and bromine (Br2) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halogenated compounds or alkyl derivatives.
Scientific Research Applications
2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Acts as an intermediate in the production of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol involves its ability to act as a protecting group for hydroxyl groups in organic molecules. The silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(tert-Butyldimethylsilanyloxy)propan-1-ol with analogous silyl ethers and alcohol derivatives, focusing on structural features, synthetic methods, and physicochemical properties.
Table 1: Key Properties of this compound and Analogs
Structural and Functional Comparisons
Positional Isomerism :
- The target compound’s TBS group is on the secondary carbon (C2) of propan-1-ol, whereas 3-((tert-butyldimethylsilyl)oxy)propan-1-ol (C3-TBS) has the silyl ether on the terminal hydroxyl . This positional difference impacts steric accessibility in reactions; secondary TBS ethers are generally more stable but less reactive in nucleophilic substitutions compared to primary analogs.
Chain Length and Backbone Modifications: 4-(tert-Butyldimethylsilanyloxy)butan-1-ol (C4 chain) exhibits increased hydrophobicity and flexibility due to its longer carbon backbone, which may enhance solubility in nonpolar solvents . In contrast, 2-(tert-Butyldimethylsilanyloxy)ethanol (C2 chain) is more polar, favoring rapid deprotection under mild acidic conditions .
Silyl Group Variations :
- Replacing TBS with tert-butyldiphenylsilyl (TBDPS) in analogs like 1-[(tert-butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol increases steric bulk and electron-withdrawing effects, enhancing resistance to acidic hydrolysis but requiring harsher conditions (e.g., tetrabutylammonium fluoride) for deprotection .
Chirality and Enantiomeric Purity :
- Enantiomers of the target compound, such as (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol , are synthesized via stereoselective reductions (e.g., DiBAl-H-mediated reduction of esters) with yields exceeding 90% , underscoring their utility in asymmetric synthesis .
Research Findings and Trends
Recent studies highlight the growing use of chiral TBS-protected alcohols in drug discovery, particularly for antiviral and anticancer agents . Innovations in silylation reagents (e.g., TBSOTf) and green solvents (e.g., ethyl acetate/hexane mixtures) aim to improve yields and sustainability .
Biological Activity
2-(tert-Butyldimethylsilanyloxy)propan-1-ol is a silanol compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₁H₂₄OSi
- SMILES Notation : CC(C)OSi(C)O
This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents, making it useful in various synthetic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against several Gram-positive bacteria and fungi, suggesting potential for use in antimicrobial formulations or as a biopesticide.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability, ultimately resulting in cell lysis. Additionally, the compound may inhibit essential enzymatic pathways within the microbial cells, further contributing to its antimicrobial effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against various pathogens. The results showed a significant reduction in microbial growth at concentrations as low as 100 µg/mL.
- : The compound demonstrated potential as an effective antimicrobial agent suitable for further development in pharmaceutical applications.
-
Synthesis and Biological Evaluation :
- In a synthesis study published in the Journal of Organic Chemistry, researchers synthesized derivatives of this compound and assessed their biological activities.
- The study found that certain derivatives exhibited enhanced antimicrobial properties compared to the parent compound, indicating that structural modifications can lead to improved efficacy .
Applications in Research and Industry
Given its biological activities, this compound has several potential applications:
- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
- Agricultural Use : The compound could be utilized in formulating biopesticides due to its effectiveness against plant pathogens.
Q & A
Q. What are the standard synthetic routes for preparing 2-(tert-butyldimethylsilanyloxy)propan-1-ol, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves protecting the hydroxyl group of (S)-propan-2-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at room temperature. Key steps include:
- Reagent Ratios: A 1:1 molar ratio of alcohol to TBDMSCl is standard, with excess base (2–3 equiv.) to neutralize HCl byproducts.
- Purity Control: Anhydrous solvents and inert atmosphere (N₂/Ar) prevent hydrolysis of TBDMSCl.
- Workup: The product is isolated via aqueous extraction and purified via column chromatography (hexane/ethyl acetate gradient).
For industrial-scale synthesis, continuous flow reactors improve efficiency and yield .
Q. How does the TBDMS group function as a protecting agent in multi-step organic syntheses?
Methodological Answer: The TBDMS group shields hydroxyl groups from reactive conditions (e.g., oxidation, alkylation) while remaining inert to most nucleophiles and bases. Its steric bulk prevents undesired side reactions. For example:
- Stability: Resists acidic/basic conditions (pH 3–12) and temperatures up to 80°C.
- Selective Deprotection: Removed selectively using tetrabutylammonium fluoride (TBAF) in THF or HCl in methanol, leaving other protecting groups (e.g., acetates) intact .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the TBDMS group (δ ~0.1–0.3 ppm for Si–CH₃) and hydroxyl conversion.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ or [M+Na]⁺.
- Chiral HPLC: Ensures enantiomeric purity, critical for asymmetric synthesis applications .
Advanced Research Questions
Q. How can researchers resolve low yields during TBDMS protection of secondary alcohols like propan-1-ol derivatives?
Methodological Answer: Common issues and solutions:
- Moisture Contamination: Use molecular sieves (3Å) in the reaction mixture to scavenge water.
- Incomplete Reaction: Increase equivalents of TBDMSCl (1.2–1.5 equiv.) and reaction time (12–24 h).
- Byproduct Formation: Monitor via TLC; optimize base (e.g., switch from imidazole to 2,6-lutidine for sterically hindered alcohols).
Case studies show that pre-activation of TBDMSCl with base in DCM improves reactivity .
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical integrity maintained?
Methodological Answer:
- Chiral Starting Materials: Begin with enantiomerically pure (S)-propan-2-ol to avoid racemization.
- Kinetic Resolution: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during silylation to favor one enantiomer.
- Stereochemical Monitoring: Regular chiral HPLC or polarimetry checks ensure retention of configuration during reactions .
Q. How do competing reactions (e.g., elimination or over-silylation) occur during synthesis, and how are they mitigated?
Methodological Answer:
- Elimination Risk: Occurs under strongly basic or high-temperature conditions. Mitigation: Use milder bases (imidazole vs. DBU) and temperatures ≤25°C.
- Over-Silylation: Add TBDMSCl in portions and monitor via ¹H NMR for di-silylated byproducts. Adjust stoichiometry to 1:1.05 (alcohol:TBDMSCl) .
Q. What computational methods predict the reactivity of TBDMS-protected intermediates in catalytic cycles?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in deprotection or cross-coupling reactions.
- Molecular Dynamics (MD): Simulate solvent effects on silyl group stability. For example, THF stabilizes TBDMS via coordination with Si.
Case studies correlate computed activation energies with experimental yields in Pd-catalyzed couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
